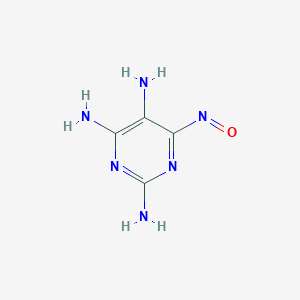
2,4,5-Pyrimidinetriamine,6-nitroso-
Vue d'ensemble
Description
2,4,5-Pyrimidinetriamine,6-nitroso- is a useful research compound. Its molecular formula is C4H6N6O and its molecular weight is 154.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4,5-Pyrimidinetriamine,6-nitroso- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Pyrimidinetriamine,6-nitroso- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biological Applications
5-Nitroso-2,4,6-triaminopyrimidine is recognized for its potential in medicinal chemistry:
- Antimalarial Activity : Research indicates that derivatives of this compound may serve as dihydrofolate reductase inhibitors, which are crucial in developing treatments for malaria .
- Diuretic Properties : The compound can be transformed into 2,4,7-triamino-6-phenyl-pteridine through reaction with benzyl cyanide. This derivative has been identified as a potential diuretic agent .
Chemical Applications
The compound also finds utility in various chemical processes:
- Intermediate for Synthesis : It serves as an important intermediate for synthesizing other biologically active compounds such as pteridines and their derivatives. For example, catalytic hydrogenation can convert 5-nitroso-2,4,6-triaminopyrimidine into 2,4,5,6-tetraaminopyrimidine, which is used in hair dye formulations due to its non-toxic nature .
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of 5-nitroso-2,4,6-triaminopyrimidine:
Propriétés
Formule moléculaire |
C4H6N6O |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
6-nitrosopyrimidine-2,4,5-triamine |
InChI |
InChI=1S/C4H6N6O/c5-1-2(6)8-4(7)9-3(1)10-11/h5H2,(H4,6,7,8,9) |
Clé InChI |
DEXIPYICBJPUSV-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(N=C(N=C1N=O)N)N)N |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














